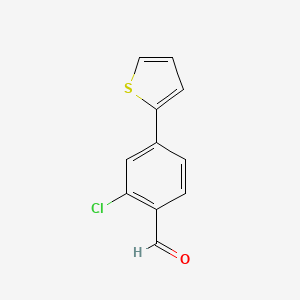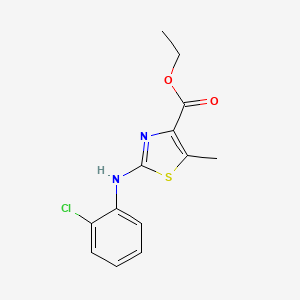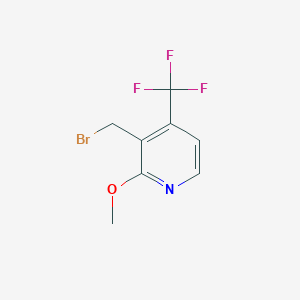
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine
Overview
Description
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3NO. It is a pyridine derivative characterized by the presence of bromomethyl, methoxy, and trifluoromethyl groups attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of trifluoromethylpyridine (tfmp), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Mode of Action
Tfmp derivatives, including this compound, are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may interact with its targets to disrupt essential biological processes in pests.
Biochemical Pathways
It’s known that tfmp derivatives can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s molecular weight (25602) and its storage temperature (Refrigerated) suggest that it may have specific bioavailability characteristics .
Result of Action
Given its structural similarity to tfmp derivatives, it’s likely that the compound exhibits similar effects, such as superior pest control properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine. For instance, the compound should be stored in a refrigerated, well-ventilated place to maintain its stability . Additionally, the compound’s efficacy may be influenced by factors such as the presence of other chemicals or environmental conditions specific to the pests it targets.
Biochemical Analysis
Biochemical Properties
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to potential inhibition or modification of their activity. For instance, this compound can interact with cysteine residues in proteins, forming covalent adducts that alter the protein’s function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the covalent modification of proteins by this compound can lead to the activation or inhibition of signaling pathways, thereby affecting cellular responses such as proliferation, apoptosis, and differentiation. Furthermore, the interaction of this compound with transcription factors can result in changes in gene expression, impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The bromomethyl group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation. This covalent modification can alter the enzyme’s active site, affecting its catalytic activity. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to hydrophobic regions of proteins, stabilizing the protein-ligand complex. These interactions can result in changes in enzyme activity, protein conformation, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound’s effects on cellular function can persist, with potential cumulative effects on cell signaling and metabolism. In vitro and in vivo studies have demonstrated that the compound can maintain its activity over time, although its potency may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. Studies have also shown that prolonged exposure to high doses can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, facilitated by the trifluoromethyl group. Additionally, transporters and binding proteins can mediate the compound’s uptake and distribution within cells. The compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, the compound can be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism. The subcellular localization of the compound can determine its specific biochemical effects and overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-4-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or the pyridine ring itself.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives with modified functional groups.
Scientific Research Applications
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules and heterocycles.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals and pesticides.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine: Similar structure with the bromomethyl group at a different position.
4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl and bromomethyl group attached to a benzene ring instead of a pyridine ring.
Uniqueness
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups on the pyridine ring further enhances its versatility in chemical reactions and applications .
Properties
IUPAC Name |
3-(bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-5(4-9)6(2-3-13-7)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUKFNQWMRRLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromopyridin-2-yl)methyl]azepane](/img/structure/B1411979.png)
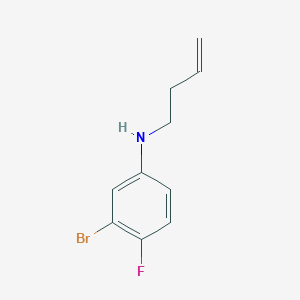
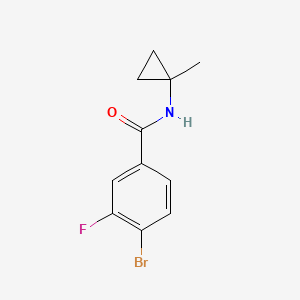
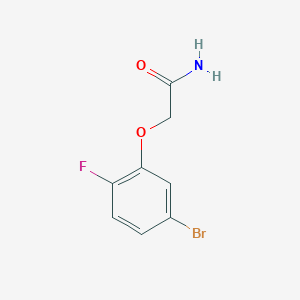
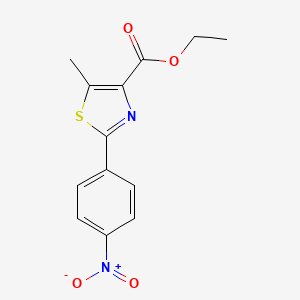

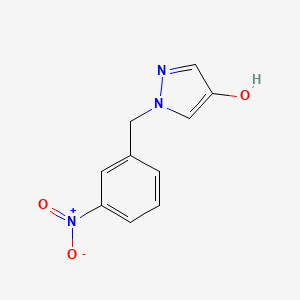

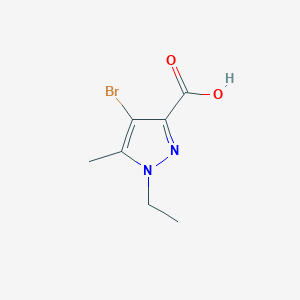
![N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1411996.png)
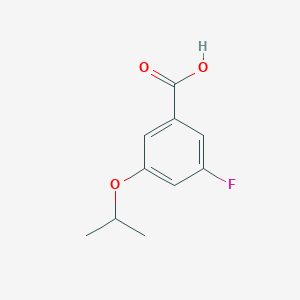
![[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol](/img/structure/B1411998.png)
